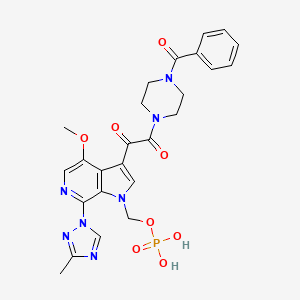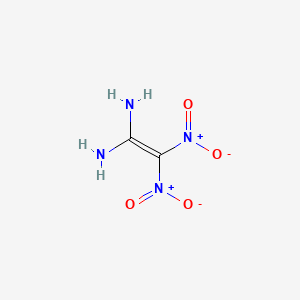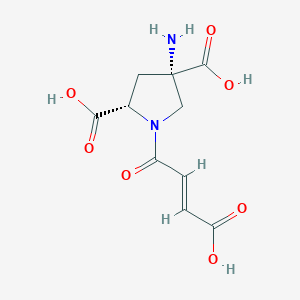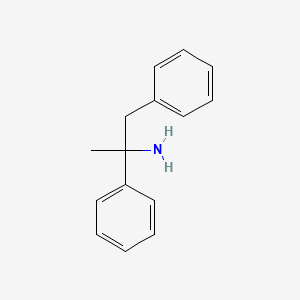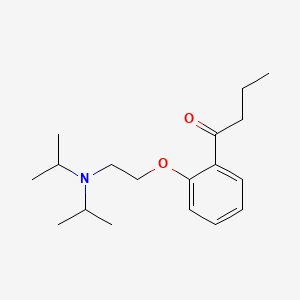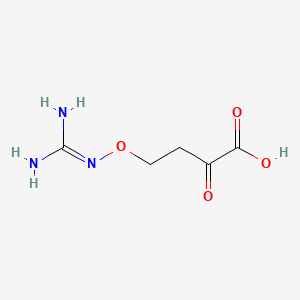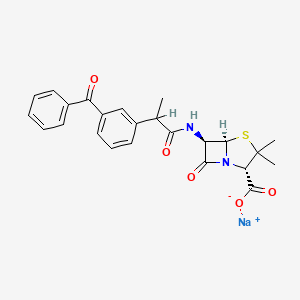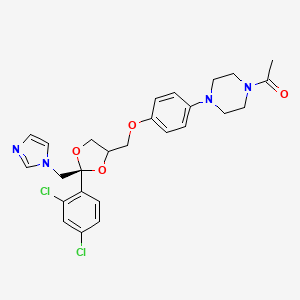
KKL-35
概要
説明
KKL-35は、強力な広域スペクトル抗菌活性で知られる新規オキサジアゾール化合物です。 これは、細菌の生存と病原性にとって必須であるトランス翻訳経路の阻害剤として機能します 。 この化合物は、さまざまなグラム陽性菌およびグラム陰性菌に対して有効性を示しており、抗生物質開発のための有望な候補となっています .
科学的研究の応用
KKL-35 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the trans-translation pathway and its inhibition.
Medicine: Explored as a potential antibiotic for treating infections caused by drug-resistant bacteria.
Industry: Potential applications in the development of new antibacterial agents and disinfectants.
作用機序
KKL-35は、細菌の生存に不可欠なリボソーム救済システムであるトランス翻訳経路を阻害することで効果を発揮します。これは、トランス翻訳のタグ付け反応を特異的に標的とし、ノンストップ翻訳複合体の放出を防ぎます。 この阻害は、細菌のタンパク質合成を阻害し、細胞死につながります 。 この化合物の分子標的には、トランス翻訳機構の重要な構成要素である転移メッセンジャーRNA(tmRNA)と小型タンパク質SmpBが含まれます .
類似の化合物との比較
類似の化合物
KKL-10: 類似の抗菌活性を示す別のオキサジアゾール化合物です。
KKL-40: フランシセラ・ツラレンシスなどの細胞内病原体に対して強力な活性を示します.
This compoundの独自性
This compoundは、その広域スペクトル活性と耐性に対する低い傾向によって際立っています。他の阻害剤とは異なり、this compoundは、他の抗生物質に対して耐性を発達させた細菌株に対して効果的です。 トランス翻訳阻害とは独立して細菌の増殖を阻害する能力は、その独特の作用機序をさらに強調しています .
生化学分析
Biochemical Properties
KKL-35 interacts with various enzymes and proteins in bacterial cells, leading to changes in bacterial phenotypes . It has been observed that this compound-treated Staphylococcus aureus showed significantly lower survival under stresses of NaCl and H2O2 . This suggests that this compound may interact with enzymes and proteins involved in stress response pathways in bacteria .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It has been found to decrease biofilm formation and bacterial survival in serum resistance assays . This indicates that this compound influences cell function by affecting key cellular processes such as biofilm formation and serum resistance .
Molecular Mechanism
The molecular mechanism of action of this compound involves decreasing bacterial environmental adaptations, biofilm formation, membrane uptake and efflux, as well as increasing antibiotic sensitivity . It inhibits bacterial growth in a concentration-independent and time-dependent manner .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have long-term effects on bacterial function. It has been observed that this compound-treated bacteria show decreased survival under various stress conditions over time . This suggests that this compound may have long-term effects on bacterial stress response mechanisms .
Dosage Effects in Animal Models
This suggests that it may be effective at low doses and have a wide therapeutic window .
Metabolic Pathways
Given its effects on bacterial growth and survival, it is likely that this compound interacts with key metabolic pathways in bacteria .
準備方法
合成経路と反応条件
KKL-35は、複数段階の化学プロセスを通じて合成されます。主なステップには、オキサジアゾール環の形成と、それに続く4-クロロベンザミド基と4-フルオロフェニル基の結合が含まれます。 反応条件には通常、ジメチルスルホキシド(DMSO)などの溶媒と、目的の生成物の形成を促進する触媒の使用が含まれます .
工業的生産方法
This compoundの特定の工業的生産方法は広く文書化されていませんが、その合成は、収率と純度を最適化したラボ手順のスケールアップを含む可能性があります。 これには、連続フローリアクターの使用と、化合物が医薬品基準を満たすことを保証する高度な精製技術が含まれる場合があります .
化学反応の分析
反応の種類
KKL-35は、次のようなさまざまな化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて、さまざまなオキサジアゾール誘導体を形成することができます。
還元: 還元反応は、オキサジアゾール環に結合した官能基を変えることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。 条件には、多くの場合、目的の変換を保証するための制御された温度とpHレベルが含まれます .
主要な製品
これらの反応から生成される主な生成物は、通常、抗菌特性が変化した修飾されたオキサジアゾール化合物です。 これらの誘導体は、抗菌活性の効力とスペクトルを向上させる可能性について研究されています .
科学研究アプリケーション
This compoundは、幅広い科学研究用途があります。
化学: トランス翻訳経路とその阻害を研究するためのモデル化合物として使用されます。
生物学: 特に黄色ブドウ球菌やレジオネラ・ニューモフィラなどの病原性菌株における細菌の増殖と生存に対する影響が調査されています.
類似化合物との比較
Similar Compounds
KKL-10: Another oxadiazole compound with similar antibacterial activity.
KKL-40: Exhibits potent activity against intracellular pathogens like Francisella tularensis.
Uniqueness of KKL-35
This compound stands out due to its broad-spectrum activity and low propensity for resistance. Unlike some other inhibitors, this compound remains effective against bacterial strains that have developed resistance to other antibiotics. Its ability to inhibit bacterial growth independently of trans-translation inhibition further highlights its unique mechanism of action .
特性
IUPAC Name |
4-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3O2/c16-11-5-1-9(2-6-11)13(21)18-15-20-19-14(22-15)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIICPNCCHIUJSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865285-29-6 | |
| Record name | 865285-29-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Is KKL-35 effective against drug-resistant bacteria?
A: Yes, this compound demonstrates promising activity against several multi-drug resistant pathogens. Notably, this compound effectively inhibits the growth of Legionella pneumophila mutants resistant to macrolides, a class of commonly used antibiotics. [] Additionally, it shows potent activity against Mycobacterium tuberculosis under both aerobic and anoxic conditions, including against persister cells, which are notorious for their high tolerance to antibiotics. []
Q2: Are there any insights into the structural features of this compound relevant for its activity?
A: While the exact binding site of this compound remains to be fully elucidated, research suggests that it interacts with the bacterial ribosome. [] Specifically, biochemical experiments indicate that this compound targets helix 89 of the 23S rRNA. [] Furthermore, computational modeling predicts a potential binding pocket for this compound near the peptidyl-transfer center of the ribosome, a region not typically targeted by conventional antibiotics. [] This distinct binding site may contribute to its activity against drug-resistant strains.
Q3: What are the limitations of this compound as a potential antibiotic?
A: While this compound exhibits promising antibacterial activity, challenges remain. One study found that a related compound, KKL-40, was inactivated by human serum. [] This highlights the importance of further research into the stability and efficacy of this compound in vivo. Additionally, the complete mechanism of action of this compound requires further investigation to understand its full potential and potential limitations fully.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
